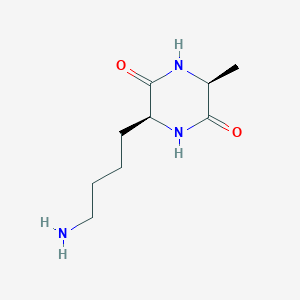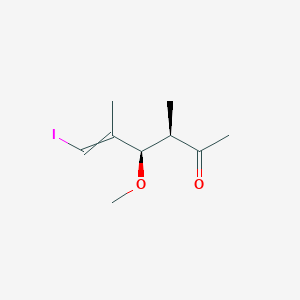![molecular formula C11H13Cl2N3O2 B14254372 1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]- CAS No. 189103-04-6](/img/structure/B14254372.png)
1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]- is a compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a 1,3-propanediol backbone with a 5,6-dichloro-imidazo[4,5-b]pyridine moiety attached via an ethyl linker. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]- involves several steps. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors such as amido-nitriles in the presence of a nickel catalyst.
Introduction of the dichloro substituents: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed to introduce the dichloro groups on the imidazo[4,5-b]pyridine core.
Attachment of the ethyl linker: This step involves the alkylation of the imidazo[4,5-b]pyridine core with an ethylating agent such as ethyl bromide.
Formation of the 1,3-propanediol backbone: The final step involves the coupling of the ethylated imidazo[4,5-b]pyridine with 1,3-propanediol under basic conditions.
Analyse Des Réactions Chimiques
1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]- undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or interact with DNA to exert its effects .
Comparaison Avec Des Composés Similaires
1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]- can be compared with other similar compounds such as:
Imidazo[4,5-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities.
Indole derivatives: Indole derivatives also possess diverse biological activities and are structurally similar to imidazopyridines.
Other dichloro-substituted heterocycles: Compounds with dichloro substituents on different heterocyclic cores may exhibit similar chemical reactivity and biological properties.
Propriétés
Numéro CAS |
189103-04-6 |
|---|---|
Formule moléculaire |
C11H13Cl2N3O2 |
Poids moléculaire |
290.14 g/mol |
Nom IUPAC |
2-[2-(5,6-dichloroimidazo[4,5-b]pyridin-1-yl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C11H13Cl2N3O2/c12-8-3-9-11(15-10(8)13)14-6-16(9)2-1-7(4-17)5-18/h3,6-7,17-18H,1-2,4-5H2 |
Clé InChI |
NBMJVGPUAFAKNF-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC(=C1Cl)Cl)N=CN2CCC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


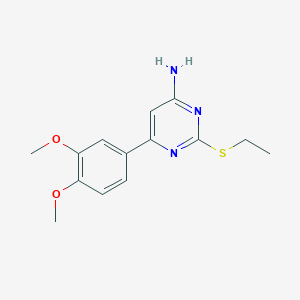
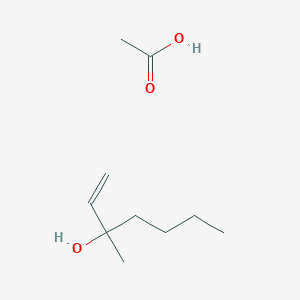

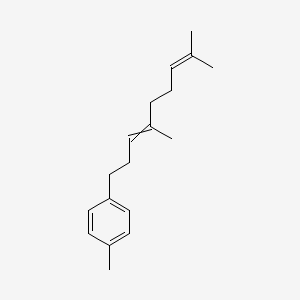
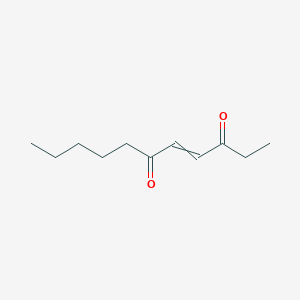
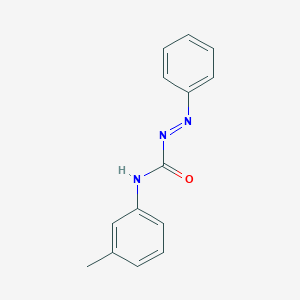
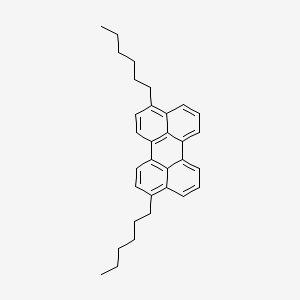
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
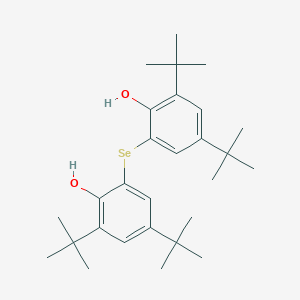
![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)
